Physicochemical Characteristics of 4-Fluoro-N-pentylaniline: A Technical Guide
Physicochemical Characteristics of 4-Fluoro-N-pentylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-N-pentylaniline is an aniline derivative of interest in medicinal chemistry and materials science. Its structural features, a fluorine-substituted aromatic ring coupled with an N-pentyl group, suggest potential applications as an intermediate in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a summary of its known and predicted physicochemical characteristics, outlines general experimental protocols for its synthesis and characterization, and discusses its potential relevance in drug development. Due to a lack of specific experimental data in publicly available literature, some information presented is based on the properties of analogous compounds and established principles of organic chemistry.
Introduction
4-Fluoro-N-pentylaniline (Figure 1) is a secondary aromatic amine. The presence of a fluorine atom at the para position of the aniline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug design.[1] The N-pentyl group contributes to the overall lipophilicity of the compound. This guide aims to consolidate the available information on 4-Fluoro-N-pentylaniline to support further research and development activities.
Figure 1. Chemical Structure of 4-Fluoro-N-pentylaniline
Physicochemical Characteristics
| Property | 4-Fluoro-N-pentylaniline | 4-Fluoroaniline (Analogue) | 4-Pentylaniline (Analogue) |
| Molecular Formula | C₁₁H₁₆FN | C₆H₆FN | C₁₁H₁₇N |
| Molecular Weight | 181.25 g/mol | 111.12 g/mol [2] | 163.26 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[4] | Pale yellow liquid[5] | Clear colorless to yellow to orange liquid |
| Melting Point | Not available | -1.9 °C[6][7] | Not available |
| Boiling Point | Not available | 187 °C at 767 mmHg[2][6] | 130 °C[8] |
| Solubility | Sparingly soluble in water (predicted) | 33 g/L in water at 20 °C[5][6] | Sparingly soluble in water[3][9] |
| pKa (of conjugate acid) | Not available | 4.65 at 25 °C[5][6] | 5.10 (Predicted)[9] |
| LogP (XLogP3) | 3.8 (Predicted)[4] | 1.15[5] | Not available |
Synthesis and Purification
4-Fluoro-N-pentylaniline can be synthesized via several routes, with N-alkylation of 4-fluoroaniline being a common method.[4]
Synthesis Workflow
Experimental Protocol: N-Alkylation of 4-fluoroaniline
The following is a general procedure for the N-alkylation of an aniline derivative. Specific conditions for 4-Fluoro-N-pentylaniline may require optimization.
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Reaction Setup: To a solution of 4-fluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents).
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Addition of Alkylating Agent: Add pentyl bromide or pentyl iodide (1.1 equivalents) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. If a solid precipitate is present, filter it off. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Physicochemical Characterization: Experimental Protocols
The following are standard experimental methods for determining the key physicochemical properties of a liquid amine like 4-Fluoro-N-pentylaniline.
Determination of Boiling Point (Micro Method)
The boiling point can be determined using a Thiele tube apparatus, which requires a small amount of the sample.
-
Sample Preparation: A small amount of 4-Fluoro-N-pentylaniline is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).
-
Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed.
-
Boiling Point Determination: The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[10][11]
Solubility Determination
A qualitative assessment of solubility can be performed in various solvents.
-
Procedure: To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane), add a small, measured amount (e.g., 10 mg) of 4-Fluoro-N-pentylaniline.
-
Observation: The mixtures are agitated, and the solubility is observed at room temperature. Solubility can be categorized as soluble, partially soluble, or insoluble. For aqueous solutions, the pH should be measured using pH paper or a pH meter.[7][12]
Determination of pKa (Potentiometric Titration)
The pKa of the conjugate acid of the amine can be determined by potentiometric titration.
-
Sample Preparation: A known concentration of 4-Fluoro-N-pentylaniline is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.[13][14]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.[15]
Spectroscopic Analysis
Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[16][17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine and the C-F stretch.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation.
Applications in Drug Development
While specific biological activities of 4-Fluoro-N-pentylaniline have not been reported in the searched literature, its structural motifs suggest potential applications in drug discovery and development.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): As an aniline derivative, it can serve as a precursor for the synthesis of more complex molecules with potential therapeutic activities.[4]
-
Modulation of Physicochemical Properties: The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amine, which can affect drug absorption and distribution.[1] The pentyl group increases lipophilicity, which can influence membrane permeability.
-
Lead Optimization: In a drug discovery program, 4-Fluoro-N-pentylaniline could be used as a building block in the synthesis of analogues of a lead compound to explore structure-activity relationships (SAR).
Safety and Handling
Detailed safety information for 4-Fluoro-N-pentylaniline is not available. However, based on the data for 4-fluoroaniline, it should be handled with care. 4-Fluoroaniline is harmful if swallowed and causes severe skin burns and eye damage.[5][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2]
Conclusion
4-Fluoro-N-pentylaniline is a chemical compound with potential utility in research and development, particularly in the fields of medicinal chemistry and material science. This guide has provided an overview of its general characteristics and outlined standard protocols for its synthesis and characterization. The lack of specific experimental data highlights an opportunity for further research to fully elucidate the physicochemical properties of this compound and explore its potential applications.
References
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